molecular formula C11H20ClN3S B13215591 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride

4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride

Cat. No.: B13215591
M. Wt: 261.82 g/mol
InChI Key: MZGIBHOPWGTAQT-UHFFFAOYSA-N
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Description

4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride typically involves the following steps:

    Formation of the Imidazole Derivative: The starting material, 1-methyl-1H-imidazole, is reacted with an appropriate thiolating agent to introduce the sulfanyl group at the 2-position of the imidazole ring.

    Alkylation: The resulting 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl intermediate is then alkylated with a suitable alkylating agent to form the desired piperidine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenylamine
  • 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanol
  • 1-methyl-1H-imidazole-2-thiol

Uniqueness

4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the piperidine ring with the imidazole-sulfanyl group provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

Molecular Formula

C11H20ClN3S

Molecular Weight

261.82 g/mol

IUPAC Name

4-[2-(1-methylimidazol-2-yl)sulfanylethyl]piperidine;hydrochloride

InChI

InChI=1S/C11H19N3S.ClH/c1-14-8-7-13-11(14)15-9-4-10-2-5-12-6-3-10;/h7-8,10,12H,2-6,9H2,1H3;1H

InChI Key

MZGIBHOPWGTAQT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCCC2CCNCC2.Cl

Origin of Product

United States

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